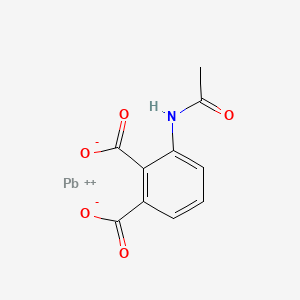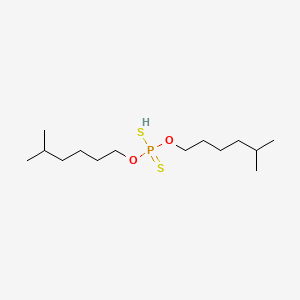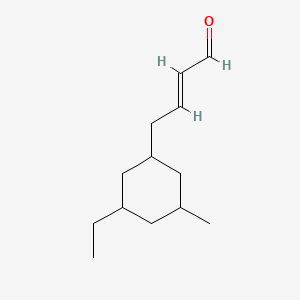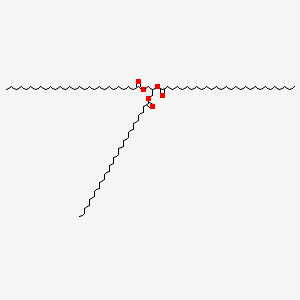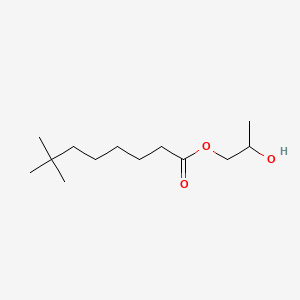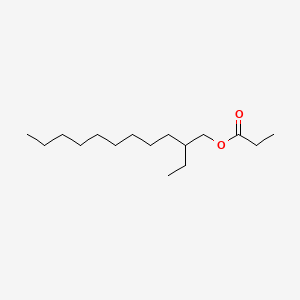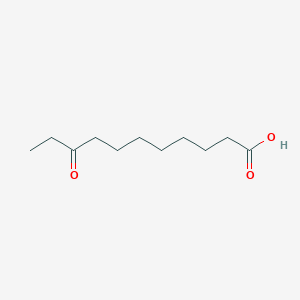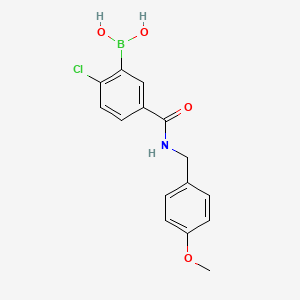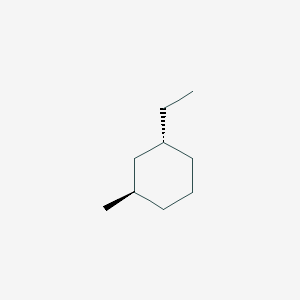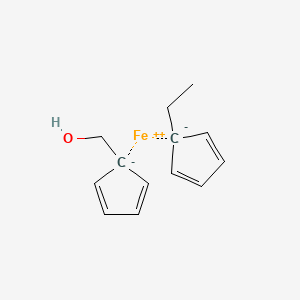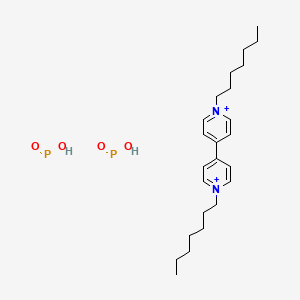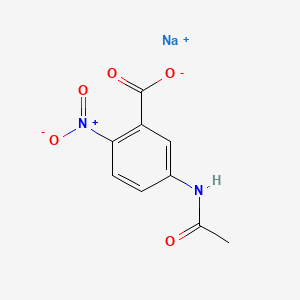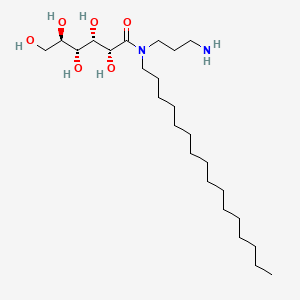
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminopropyl group and a hexadecyl chain attached to a D-gluconamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide typically involves the reaction of D-gluconic acid with hexadecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- D-gluconic acid is first converted to its lactone form.
- The lactone is then reacted with hexadecylamine to form the intermediate hexadecyl-D-gluconamide.
- Finally, the intermediate is reacted with 3-aminopropylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminopropyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the study of cell membranes and as a component in the formulation of biological assays.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide involves its interaction with cell membranes and other molecular targets. The aminopropyl and hexadecyl groups allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but with a longer alkyl chain.
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide: Similar structure but with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration.
Eigenschaften
CAS-Nummer |
93840-50-7 |
|---|---|
Molekularformel |
C25H52N2O6 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27(19-16-17-26)25(33)24(32)23(31)22(30)21(29)20-28/h21-24,28-32H,2-20,26H2,1H3/t21-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
DQRMTKNPGLJJBZ-JLLPCOHGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



